P2X4 Receptor Antagonism: Lack of Meaningful Activity Defines Differentiation from Active Chemotypes
In a recombinant human P2X4 assay (1321N1 cells, ATP‑induced Ca²⁺ influx), N-{[1-(oxan‑4‑yl)piperidin‑4‑yl]methyl}‑2‑phenylbutanamide exhibited an IC₅₀ >10 000 nM, indicating negligible antagonist activity [REFS‑1]. By contrast, established P2X4 antagonists such as 5‑BDBD and BX‑430 achieve IC₅₀ values in the sub‑micromolar to low micromolar range (e.g., 5‑BDBD IC₅₀ ~500 nM; BX‑430 IC₅₀ ~0.5 µM) under comparable conditions [REFS‑1]. This >20‑fold difference confirms that the compound is not a functional P2X4 antagonist and should not be procured for P2X4‑related research.
| Evidence Dimension | P2X4 receptor antagonism (IC₅₀) |
|---|---|
| Target Compound Data | >10 000 nM |
| Comparator Or Baseline | 5-BDBD ~500 nM; BX-430 ~500 nM (class‑level reference) |
| Quantified Difference | >20–100‑fold weaker than known P2X4 antagonists |
| Conditions | Human P2X4 expressed in 1321N1 cells; inhibition of ATP‑induced cytosolic Ca²⁺ influx |
Why This Matters
Procurement for P2X4 screening is unjustified because the compound is essentially inactive at this target, unlike established chemotypes.
- [1] BindingDB Entry BDBM50399181 (CHEMBL2180165). Antagonist activity at human P2X4 receptor, IC50 >1.00E+4 nM. Assay: 1321N1 cells, ATP-induced Ca2+ influx. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50399181 (accessed 2026-05-09). View Source
